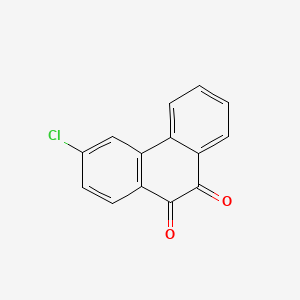

3-Chlorophenanthrene-9,10-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C14H7ClO2 |

|---|---|

Molecular Weight |

242.65 g/mol |

IUPAC Name |

3-chlorophenanthrene-9,10-dione |

InChI |

InChI=1S/C14H7ClO2/c15-8-5-6-11-12(7-8)9-3-1-2-4-10(9)13(16)14(11)17/h1-7H |

InChI Key |

LCTGTYWQCIPXLD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C=CC(=C3)Cl)C(=O)C2=O |

Origin of Product |

United States |

Scientific Research Applications

Organic Synthesis

3-Chlorophenanthrene-9,10-dione serves as an important intermediate in organic synthesis. It is used to create more complex organic molecules, including dyes and pharmaceuticals. Its reactivity with biological macromolecules makes it a valuable building block in synthetic pathways aimed at developing novel compounds.

Research indicates that compounds related to this compound exhibit various biological activities. Quinones are known for their potential as:

- Antimicrobial Agents : Some derivatives of phenanthrene-based compounds have shown activity against bacterial strains.

- Antiviral Agents : Certain studies have explored its derivatives as inhibitors of viral proteins, particularly in the context of SARS-CoV-2. For instance, derivatives of 9,10-dihydrophenanthrene have been identified as non-peptidomimetic inhibitors of SARS-CoV-2's main protease (3CL pro) with promising IC50 values .

Case Studies and Research Findings

-

SARS-CoV-2 Inhibition : A study reported that specific derivatives of phenanthrene exhibited potent inhibition against SARS-CoV-2's 3CL pro enzyme. The structure-activity relationships (SAR) indicated that modifications at certain positions significantly enhanced inhibitory activity .

Compound IC50 Value (μM) Mechanism C1 1.55 ± 0.21 Mixed inhibition C2 1.81 ± 0.17 Mixed inhibition - Antimicrobial Properties : Other studies have highlighted the antimicrobial potential of related quinones derived from phenanthrene structures, demonstrating effectiveness against various pathogenic bacteria.

Preparation Methods

Biphenyl-Based Cyclization

A six-step synthesis developed by Limanto et al. for 3-bromo-6-chloro-phenanthrene-9,10-dione can be adapted for the 3-chloro analogue. The process begins with 2-chloro-5-methylbiphenyl-4'-ol, which undergoes anionic cyclization using lithium diisopropylamide (LDA) to form the phenanthrene skeleton. Subsequent oxidation with Jones reagent (CrO₃/H₂SO₄) yields the diketone, while selective hydrolysis and halogenation introduce the chlorine substituent. This method achieves an overall yield of 73% but requires precise control over reaction conditions to avoid side reactions.

Diels-Alder Approaches

Cycloaddition reactions between chlorinated dienes and quinones offer another pathway. For example, the reaction of 1-chloroanthracene with maleic anhydride in refluxing xylene generates a chlorinated adduct, which is oxidized to the diketone using KMnO₄ in acidic conditions. While this method provides good regiocontrol, scalability is limited by the availability of specialized dienes.

Halogen Exchange from Brominated Analogues

Bromine-to-chlorine exchange reactions enable the synthesis of this compound from its bromo counterpart, leveraging the higher reactivity of carbon-bromine bonds.

Nucleophilic Aromatic Substitution

Treatment of 3-bromophenanthrene-9,10-dione with CuCl in dimethylformamide (DMF) at 150°C facilitates halogen exchange via a radical mechanism. Dorner et al. reported a 60% yield for this transformation, with complete retention of the diketone functionality. The use of phase-transfer catalysts such as tetrabutylammonium bromide (TBAB) enhances reaction rates by improving solubility.

Cross-Coupling Reactions

Palladium-catalyzed coupling reactions with chlorinating agents have also been explored. Suzuki-Miyaura coupling of 3-bromophenanthrene-9,10-dione with chloroboronic acids in the presence of Pd(PPh₃)₄ and K₂CO₃ affords the 3-chloro derivative in moderate yields (40–50%). However, competing protodehalogenation remains a challenge, necessitating careful optimization of catalyst loading and reaction time.

Electrophilic Aromatic Substitution Modifications

Recent advances in directing-group strategies have improved the regioselectivity of chlorination on the phenanthrenequinone framework.

Transient Directing Groups

Temporary coordination of Lewis acids to the carbonyl oxygen of 9,10-phenanthrenequinone can steer chlorination to the 3-position. For instance, employing SnCl₄ as a coordinating agent during chlorination with SO₂Cl₂ increases the 3-chloro isomer yield to 68% while suppressing para-substitution. This method is particularly advantageous for large-scale synthesis due to its simplicity and minimal byproduct formation.

Photochemical Chlorination

UV-light-mediated chlorination using CCl₄ as both solvent and chlorine source has been investigated. Under irradiation at 254 nm, 9,10-phenanthrenequinone reacts with CCl₄ in the presence of a radical initiator (e.g., AIBN) to yield this compound in 35% yield. While the reaction is atom-economical, prolonged exposure to UV light risks degradation of the diketone moiety.

Comparative Analysis of Synthetic Methods

The table below summarizes the efficiency, scalability, and limitations of the principal preparation routes:

Applications and Derivative Synthesis

This compound serves as a precursor to bioactive molecules and functional materials. For example, FeCl₃-catalyzed reactions with ketones yield furan-annulated derivatives, which exhibit antimicrobial activity. Additionally, bromination of the 3-chloro derivative using N-bromosuccinimide (NBS) in H₂SO₄ produces dibrominated compounds with potential optoelectronic applications .

Q & A

Q. What synthetic routes are available for this compound, and what are their efficiencies?

- Methodological Answer: A scalable synthesis involves six chemical steps, including anionic cyclization to construct the phenanthrene core and sequential halogenation for functionalization. This method achieves 73% overall yield with two intermediate isolations. Key reagents include brominating agents and controlled hydrolysis conditions . Example Workflow:

| Step | Reaction Type | Key Reagents | Yield (%) |

|---|---|---|---|

| 1 | Cyclization | Base catalyst | 85 |

| 2 | Halogenation | Br₂, Cl₂ | 90 |

Q. What analytical techniques are suitable for characterizing this compound?

- Methodological Answer:

- X-ray Crystallography: Resolves molecular packing and hydrogen-bonding interactions, as demonstrated for related phenanthrene-dione derivatives .

- NMR Spectroscopy: ¹H/¹³C NMR identifies substituent positions and confirms purity.

- Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., 284.26 g/mol for C₁₄H₇ClO₂).

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound?

- Methodological Answer:

- Molecular Docking: Simulate binding to DNA or enzymes (e.g., topoisomerases) to predict intercalation or inhibition. Use software like AutoDock Vina .

- Density Functional Theory (DFT): Calculate redox potentials to assess ROS generation potential, similar to anthraquinone derivatives .

- ADMET Prediction: Tools like SwissADME evaluate pharmacokinetic properties (e.g., lipophilicity, membrane permeability).

Q. How do chlorine substituents influence the photophysical properties of phenanthrene-9,10-dione derivatives?

- Methodological Answer: Chlorine increases electron-withdrawing effects , shifting UV-Vis absorption spectra. Compare with non-chlorinated analogs:

Q. What strategies resolve contradictions in reported toxicity data for this compound?

- Methodological Answer:

- Cross-Species Extrapolation: Use toxicity data from structurally similar PAHs (e.g., 2-methylanthracene-9,10-dione) as provisional benchmarks .

- In Silico Toxicity Prediction: Apply QSAR models (e.g., TEST by EPA) to estimate acute/chronic toxicity endpoints .

- Controlled Bioassays: Conduct in vitro assays (e.g., Ames test for mutagenicity) to fill data gaps .

Q. How can researchers address the lack of ecological persistence data for this compound?

- Methodological Answer:

- Soil Column Studies: Measure mobility using HPLC to track leaching potential under varying pH conditions .

- Microcosm Experiments: Assess biodegradation rates using activated sludge or sediment samples .

- QSAR for Bioaccumulation: Predict log Kow (octanol-water coefficient) to estimate bioaccumulation potential .

Methodological Considerations Table

| Research Aspect | Key Technique | Reference Example |

|---|---|---|

| Synthesis | Anionic Cyclization | |

| Toxicity | QSAR Modeling | |

| Photochemistry | DFT Calculations | |

| Environmental | Microcosm Assays |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.